molecular formula C13H9ClO2 B12987039 3-(3-Chloro-2-hydroxyphenyl)benzaldehyde

3-(3-Chloro-2-hydroxyphenyl)benzaldehyde

Cat. No.: B12987039
M. Wt: 232.66 g/mol
InChI Key: JQRAAQQXQKXRFI-UHFFFAOYSA-N
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Description

3’-Chloro-2’-hydroxy-[1,1’-biphenyl]-3-carbaldehyde is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a chloro group at the 3’ position, a hydroxy group at the 2’ position, and an aldehyde group at the 3 position on the biphenyl structure. These functional groups contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Chloro-2’-hydroxy-[1,1’-biphenyl]-3-carbaldehyde can be achieved through various synthetic routes. One common method involves the nucleophilic aromatic substitution reaction of 3-chlorobenzaldehyde with phenol under basic conditions. The reaction typically proceeds via the formation of a Meisenheimer complex, followed by elimination to yield the desired product .

Industrial Production Methods

In an industrial setting, the production of 3’-Chloro-2’-hydroxy-[1,1’-biphenyl]-3-carbaldehyde may involve large-scale nucleophilic aromatic substitution reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3’-Chloro-2’-hydroxy-[1,1’-biphenyl]-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or primary amines in ethanol.

Major Products Formed

    Oxidation: 3’-Chloro-2’-hydroxy-[1,1’-biphenyl]-3-carboxylic acid.

    Reduction: 3’-Chloro-2’-hydroxy-[1,1’-biphenyl]-3-methanol.

    Substitution: 3’-Amino-2’-hydroxy-[1,1’-biphenyl]-3-carbaldehyde.

Scientific Research Applications

3’-Chloro-2’-hydroxy-[1,1’-biphenyl]-3-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3’-Chloro-2’-hydroxy-[1,1’-biphenyl]-3-carbaldehyde involves its interaction with specific molecular targets. The hydroxy and aldehyde groups can form hydrogen bonds and covalent bonds with biological macromolecules, affecting their function. The chloro group can participate in halogen bonding, further influencing the compound’s activity. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3’-Chloro-2’-hydroxy-[1,1’-biphenyl]-3-carboxylic acid
  • 3’-Amino-2’-hydroxy-[1,1’-biphenyl]-3-carbaldehyde
  • 3’-Chloro-2’-methoxy-[1,1’-biphenyl]-3-carbaldehyde

Uniqueness

3’-Chloro-2’-hydroxy-[1,1’-biphenyl]-3-carbaldehyde is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a hydroxy and an aldehyde group on the biphenyl structure allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C13H9ClO2

Molecular Weight

232.66 g/mol

IUPAC Name

3-(3-chloro-2-hydroxyphenyl)benzaldehyde

InChI

InChI=1S/C13H9ClO2/c14-12-6-2-5-11(13(12)16)10-4-1-3-9(7-10)8-15/h1-8,16H

InChI Key

JQRAAQQXQKXRFI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C2=C(C(=CC=C2)Cl)O)C=O

Origin of Product

United States

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